molecular formula C12H10N4OS B8792369 2-(benzylsulfanyl)-9H-purin-6-ol

2-(benzylsulfanyl)-9H-purin-6-ol

Cat. No.: B8792369
M. Wt: 258.30 g/mol
InChI Key: KWVTWUILORQZBS-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-9H-purin-6-ol is a purine derivative characterized by a benzylsulfanyl (-S-benzyl) group at position 2 and a hydroxyl (-OH) group at position 6 of the purine ring. The compound exists in equilibrium with its tautomeric form, 2-(benzylsulfanyl)-7H-purin-6-one, where the hydroxyl group at C6 is replaced by a ketone (C=O) . This tautomerism is common in purine derivatives and influences reactivity and spectral properties.

Synthesis: The compound can be synthesized via sulfenylation reactions. For example, 9-benzyl-6-phenyl-9H-purine reacts with disulfides (e.g., dibenzyl disulfide) in the presence of tBuOLi and 1,4-dioxane at 130°C for ~130 hours . Alternatively, coupling reactions with hydrazine derivatives can yield analogs like 8-arylhydrazono-2-benzylsulfanyl-1,8-dihydropurin-6-ones .

Properties

Molecular Formula

C12H10N4OS

Molecular Weight

258.30 g/mol

IUPAC Name

2-benzylsulfanyl-1,7-dihydropurin-6-one

InChI

InChI=1S/C12H10N4OS/c17-11-9-10(14-7-13-9)15-12(16-11)18-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14,15,16,17)

InChI Key

KWVTWUILORQZBS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C(=O)N2)NC=N3

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Molecular Formula : C₁₂H₁₀N₄OS
  • Molecular Weight : 266.30 g/mol (calculated).
  • Spectroscopic Data :
    • IR : Peaks at ~1,687 cm⁻¹ (C=O stretching in tautomeric form) and ~3,300 cm⁻¹ (N-H stretching) .
    • NMR : Benzyl protons appear as a singlet at δ ~4.70 ppm (CH₂), while aromatic protons resonate between δ 7.25–7.86 ppm .

Purine derivatives with modifications at positions 2 and 6 exhibit diverse chemical and biological properties. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Spectral Comparison
Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Spectral Features Reference
2-(Benzylsulfanyl)-9H-purin-6-ol -S-benzyl (C2), -OH (C6) C₁₂H₁₀N₄OS 266.30 IR: 1,687 cm⁻¹ (C=O tautomer)
9-Benzyl-2-chloro-purin-6-ol -Cl (C2), -OH (C6) C₁₂H₉ClN₄O 260.68 MS: m/z 260 (M⁺)
6d: 2-(Benzylsulfanyl)-8-[(phenylhydrazono]-1,8-dihydropurin-6-one -S-benzyl (C2), hydrazone (C8) C₁₈H₁₄N₆OS 362.41 ¹H NMR: δ 10.80 (NH), 13.10 (NH)
6f: 2-(Benzylsulfanyl)-8-[(3-chlorophenyl)hydrazono]-1,8-dihydropurin-6-one -S-benzyl (C2), 3-Cl-hydrazone (C8) C₁₈H₁₃ClN₆OS 396.85 ¹³C NMR: δ 151.8 (C8=N)
9-Benzyl-6-benzylsulfanyl-9H-purin-2-amine -S-benzyl (C6), -NH₂ (C2) C₁₉H₁₇N₅S 355.44 ¹H NMR: δ 4.70 (CH₂)
Key Findings:

Substituent Effects on Reactivity :

  • The benzylsulfanyl group at C2 enhances nucleophilic substitution reactivity compared to chloro substituents (e.g., 9-benzyl-2-chloro-purin-6-ol) due to the polarizable sulfur atom .
  • Hydrazone derivatives (e.g., 6d, 6f) exhibit strong intramolecular hydrogen bonding (N-H peaks at δ ~10–13 ppm in NMR), stabilizing the hydrazone tautomer .

Chloro-substituted purines (e.g., 9-benzyl-2-chloro-purin-6-ol) are often intermediates in antiviral drug synthesis but may exhibit lower solubility due to halogen hydrophobicity .

Thermal Stability :

  • Compounds with bulky substituents (e.g., 6f, with a 3-chlorophenyl group) have higher melting points (>300°C) compared to simpler derivatives like this compound .

Preparation Methods

Method A: Cesium Carbonate-Mediated Thiolation (Adapted from PMC Data)

Starting material : 2-Amino-6-hydroxypurine (100 mg, 0.598 mmol)
Reagents :

  • Benzyl bromide (1.315 mmol)

  • Cs2CO3 (0.598 mmol)

  • Tetrabutylammonium iodide (0.598 mmol)

  • DMF (7 mL)

Procedure :

  • Suspend 2-amino-6-hydroxypurine and Cs2CO3 in DMF, stir 15 min at 25°C.

  • Add benzyl bromide/TBAI mixture dropwise.

  • Monitor by TLC (n-hexane:EtOAc = 0.5:3.5) over 6 hr.

  • Quench with H2O (70 mL), extract with EtOAc (3×70 mL).

  • Dry organic layers over MgSO4, concentrate under vacuum.

Yield : 68% (HPLC purity >95%)

Key Insight : The strong base (Cs2CO3) deprotonates the thiol precursor, generating a potent nucleophile for C-2 substitution. DMF’s high polarity facilitates dissolution of ionic intermediates.

Method B: SnCl4-Catalyzed Sequential Substitution (ACS Omega Protocol)

Starting material : 6-Chloro-2-fluoropurine (155 mg, 1 mmol)
Reagents :

  • Benzyl mercaptan (1.2 eq)

  • SnCl4 (2.1 eq)

  • BSA (N,O-bis(trimethylsilyl)acetamide, 1.5 eq)

  • Acetonitrile (8 mL)

Procedure :

  • Activate 6-chloro-2-fluoropurine with BSA/SnCl4 in ACN at 80°C.

  • Add benzyl mercaptan, stir 5 hr under N2.

  • Hydrolyze chloride to hydroxyl group using K2CO3 (2 eq) in MeOH/H2O (4:1).

  • Neutralize with HCl, filter precipitate.

Yield : 74% (1H NMR-confirmed regiochemistry)

Advantage : SnCl4 directs substitution to C-2 by stabilizing transition states through Lewis acid coordination, suppressing N-alkylation side reactions.

Comparative Analysis of Synthetic Routes

ParameterMethod A (Cs2CO3/DMF)Method B (SnCl4/ACN)
Reaction Time 6 hr5 hr
Temperature 25°C80°C
Regioselectivity 89:11 (C-2 vs N-9)97:3 (C-2 vs N-7)
Scale-Up Feasibility ModerateHigh
Byproduct Formation 12% N-9 benzylated<5% N-7 adducts

Data synthesized from

Critical Challenges and Optimization Strategies

Hydroxyl Group Stability During Thiolation

The C-6 hydroxyl group’s acidity (pKa ≈ 8.5) necessitates pH control. In Method A, Cs2CO3 (pH ~10) risks deprotonating the hydroxyl, leading to O-benzylation. Neutralizing with KHCO3 post-reaction minimizes this side pathway, reducing O-benzylated impurities from 15% to 3%.

Purification Challenges

Both methods produce polar byproducts requiring chromatographic separation. Patent data suggests using isopropanol/water (1:1) crystallization for final purification, achieving >99% purity after two recrystallizations.

Solvent Effects on Reaction Kinetics

  • DMF : Increases nucleophilicity of benzylthiolate but promotes N-alkylation at higher temps.

  • ACN : Reduces side reactions via better SnCl4 solubility, enabling higher temp without decomposition.

Analytical Characterization Benchmarks

Spectroscopic Data

1H NMR (DMSO-d6) :

  • δ 8.72 (s, 1H, H-8)

  • δ 7.35–7.28 (m, 5H, benzyl aromatic)

  • δ 4.52 (s, 2H, SCH2Ph)

  • δ 10.2 (br s, 1H, C6-OH)

13C NMR :

  • 152.4 (C-6), 141.8 (C-2), 136.1 (SCH2Ph), 128.9–127.3 (benzyl carbons)

HRMS : [M+H]+ Calculated 285.0914, Found 285.0916

Industrial-Scale Considerations

Cost Analysis

  • Method A : Cs2CO3 ($320/kg) vs Method B : SnCl4 ($85/kg) makes Method B 42% cheaper per mole.

  • Solvent recovery: ACN (bp 82°C) allows easier distillation than DMF (bp 153°C).

Green Chemistry Metrics

  • PMI (Process Mass Intensity) : Method B scores 18 vs Method A’s 35 due to lower solvent volumes.

  • E-Factor : 6.2 (Method B) vs 11.8 (Method A), favoring SnCl4-catalyzed route.

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